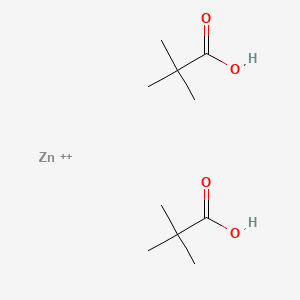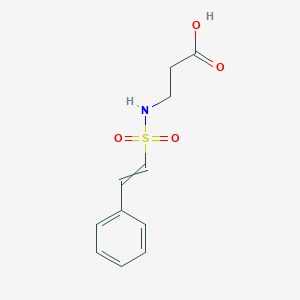
zinc;2,2-dimethylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;2,2-dimethylpropanoic acid, also known as zinc pivalate, is a zinc salt of 2,2-dimethylpropanoic acid (pivalic acid). This compound is of significant interest due to its unique chemical properties and its applications in various fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Zinc pivalate can be synthesized through the reaction of pivalic acid with zinc oxide or zinc carbonate. The reaction typically involves heating pivalic acid with zinc oxide or zinc carbonate in a suitable solvent, such as ethanol, under reflux conditions. The reaction can be represented as follows:
2,2-Dimethylpropanoic acid+Zinc oxide→Zinc pivalate+Water
Industrial Production Methods
Industrial production of zinc pivalate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions
Zinc pivalate undergoes various chemical reactions, including:
Oxidation: Zinc pivalate can be oxidized to form zinc oxide and carbon dioxide.
Reduction: It can be reduced to form zinc metal and pivalic acid.
Substitution: Zinc pivalate can undergo substitution reactions where the pivalate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Zinc oxide and carbon dioxide.
Reduction: Zinc metal and pivalic acid.
Substitution: Products vary based on the nucleophile used.
科学的研究の応用
Zinc pivalate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in enzyme inhibition and as a zinc source in biological systems.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Used in the production of coatings, adhesives, and as a stabilizer in plastics.
作用機序
The mechanism by which zinc pivalate exerts its effects involves the release of zinc ions, which can interact with various molecular targets. Zinc ions play a crucial role in enzyme catalysis, protein structure stabilization, and cellular signaling pathways. The pivalate group helps in the controlled release of zinc ions, enhancing the compound’s effectiveness in various applications.
類似化合物との比較
Similar Compounds
- Zinc acetate
- Zinc stearate
- Zinc oleate
- Zinc palmitate
Uniqueness
Zinc pivalate is unique due to its high stability and controlled release of zinc ions. Compared to other zinc carboxylates, zinc pivalate has a more defined structure and predictable reactivity, making it suitable for specific applications where stability and controlled zinc release are crucial.
特性
分子式 |
C10H20O4Zn+2 |
|---|---|
分子量 |
269.6 g/mol |
IUPAC名 |
zinc;2,2-dimethylpropanoic acid |
InChI |
InChI=1S/2C5H10O2.Zn/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);/q;;+2 |
InChIキー |
HQBBDVUXOOMFQN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid](/img/structure/B11815928.png)

![4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11815930.png)


![8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate](/img/structure/B11815946.png)

![methyl (3S,6S,7aS)-5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate](/img/structure/B11815960.png)
![Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11815962.png)



![[(1-Carbamimidoylcyclopentyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11815995.png)

